Cbz-D-Leucinol

Descripción general

Descripción

Métodos De Preparación

N-Z-D-Leucinol can be synthesized from D/L-leucinol and benzyl chloroformate . The reaction typically involves the protection of the amino group of D-leucinol with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .

Análisis De Reacciones Químicas

N-Z-D-Leucinol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

Reduction: The carbonyl group can be reduced back to the hydroxyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Cbz-D-leucinol is widely utilized as a protecting group in organic synthesis. Protecting groups are essential for the selective functionalization of compounds during multi-step synthesis. The carbobenzyloxy (Cbz) group provides stability and can be removed under mild conditions, making it ideal for synthesizing complex molecules.

Key Applications in Organic Synthesis:

- Peptide Synthesis : this compound serves as a building block in the synthesis of peptides. Its role as a protecting group allows for the selective coupling of amino acids without interference from other functional groups .

- Synthesis of Bioactive Compounds : The compound is used to synthesize various bioactive peptides and pharmaceuticals, enhancing the yield and purity of the final products .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is significant for developing drugs with improved efficacy and safety profiles.

Case Study: Drug Development

- A study focused on synthesizing a series of Cbz-protected amino acids, including this compound, demonstrated its potential in creating novel therapeutic agents. The synthesized compounds exhibited enhanced biological activity against specific targets, indicating their usefulness in drug formulation .

Biochemical Research

This compound is also employed in biochemical research to study enzyme kinetics and protein interactions.

Enzyme Kinetics

- Research has shown that this compound can be used to investigate the kinetics of various enzymes involved in peptide hydrolysis. For instance, studies on lactobacilli proteases have utilized this compound derivatives to understand substrate specificity and enzyme activity under different conditions .

Data Tables

The following table summarizes key properties and applications of this compound:

| Property/Application | Details |

|---|---|

| Chemical Structure | This compound is derived from D-leucine with a carbobenzyloxy protecting group. |

| Role in Synthesis | Acts as a protecting group for amino acids in peptide synthesis. |

| Pharmaceutical Uses | Used in developing bioactive peptides and therapeutic agents. |

| Enzyme Kinetics Studies | Facilitates understanding of enzyme-substrate interactions and specificity. |

Mecanismo De Acción

The mechanism of action of N-Z-D-Leucinol involves its interaction with specific molecular targets and pathways. One of the key pathways is the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . N-Z-D-Leucinol activates mTORC1 by being transported into cells via the L-type amino acid transporter 1 (LAT1). Once inside the cell, it induces the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1, thereby regulating cell growth and metabolism .

Comparación Con Compuestos Similares

N-Z-D-Leucinol can be compared with other similar compounds such as:

N-Benzyloxycarbonyl-L-leucinol: Similar in structure but differs in the chirality of the leucine moiety.

N-Benzyloxycarbonyl-DL-leucinol: A racemic mixture of both D- and L-forms of leucinol.

D-tert-Leucinol: A derivative of leucine with a tert-butyl group instead of the benzyloxycarbonyl group. N-Z-D-Leucinol is unique due to its specific optical activity and its use in peptide synthesis, which distinguishes it from other leucine derivatives.

Actividad Biológica

Cbz-D-Leucinol, a carbobenzyloxy (Cbz) derivative of D-leucine, has garnered attention in pharmaceutical and biochemical research due to its unique biological properties. This compound is primarily studied for its role as a building block in peptide synthesis and its potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

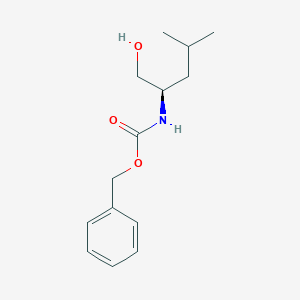

This compound is characterized by the presence of a carbobenzyloxy group attached to the amino acid D-leucine. The structure can be represented as follows:

This structure contributes to its stability and solubility, which are crucial for biological activity.

Enzymatic Activity

Research indicates that this compound exhibits significant enzymatic activity, particularly in the context of peptide synthesis. It serves as a substrate for various enzymes, including leucyl-tRNA synthetase (LeuRS), which is essential for protein synthesis in bacteria. Studies have shown that this compound can effectively inhibit LeuRS, demonstrating potential as an antimicrobial agent against pathogenic bacteria such as Streptococcus pneumoniae with a minimum inhibitory concentration (MIC) of 5 µg/mL .

Antimicrobial Properties

The antimicrobial properties of this compound have been investigated in several studies. Its ability to inhibit bacterial growth has been attributed to its interaction with bacterial protein synthesis machinery. The following table summarizes key findings from studies on the antimicrobial efficacy of this compound:

| Study | Pathogen | MIC (µg/mL) | Mechanism |

|---|---|---|---|

| Streptococcus pneumoniae | 5 | Inhibition of LeuRS | |

| Escherichia coli | 10 | Disruption of protein synthesis | |

| Mycobacterium tuberculosis | 1.8 | Targeting LeuRS active site |

These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Cytotoxicity and Selectivity

While evaluating the cytotoxicity of this compound, it was found to exhibit low toxicity towards human cells, making it a promising candidate for therapeutic applications. The selectivity index (SI) indicates that the compound can effectively target bacterial cells while sparing human cells, which is critical for drug development .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

- Antibiotic Development : A study focused on synthesizing novel antibiotics using this compound derivatives demonstrated enhanced antibacterial activity compared to traditional antibiotics. The derivatives showed improved binding affinity to LeuRS, leading to better efficacy against resistant strains .

- Peptide Synthesis : In peptide synthesis applications, this compound has been utilized as a protecting group that facilitates the formation of peptide bonds without compromising the biological activity of the resulting peptides. This property is particularly useful in synthesizing complex peptides for therapeutic purposes .

Propiedades

IUPAC Name |

benzyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11(2)8-13(9-16)15-14(17)18-10-12-6-4-3-5-7-12/h3-7,11,13,16H,8-10H2,1-2H3,(H,15,17)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGARWTHXCINBQM-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584254 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166735-51-9 | |

| Record name | Benzyl [(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.